molecular formula C25H24N2O2S2 B11040249 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11040249
M. Wt: 448.6 g/mol
InChI Key: SVVADTMLQTVOPT-ZZEZOPTASA-N
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Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule featuring multiple functional groups, including thiazolidine, pyrroloquinoline, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This step often involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

    Construction of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an aniline derivative and a suitable diketone.

    Final Assembly: The final step involves the condensation of the thiazolidine and pyrroloquinoline intermediates under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the thiazolidine and pyrroloquinoline moieties suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could interact with thiol groups in proteins, while the pyrroloquinoline core might intercalate with DNA or interact with other nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both thiazolidine and pyrroloquinoline moieties in a single molecule is relatively rare, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O2S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N2O2S2/c1-5-26-22(29)20(31-23(26)30)18-16-12-9-13-17-19(16)27(21(18)28)24(2,3)14-25(17,4)15-10-7-6-8-11-15/h6-13H,5,14H2,1-4H3/b20-18-

InChI Key

SVVADTMLQTVOPT-ZZEZOPTASA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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